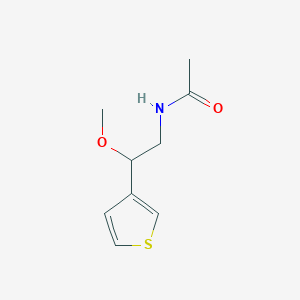

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 1448128-96-8

Cat. No.: VC7787618

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448128-96-8 |

|---|---|

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 |

| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |

| Standard InChI | InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11) |

| Standard InChI Key | PZLQQAXURDBINT-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC(C1=CSC=C1)OC |

Introduction

Structural and Molecular Properties

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide (IUPAC name: N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide) belongs to the class of thiophene-containing acetamides, which are notable for their diverse pharmacological and material science applications. The molecule comprises a thiophene ring linked to an ethyl chain bearing methoxy and acetamide functional groups. Key molecular features include:

-

Thiophene moiety: A five-membered aromatic ring with a sulfur atom, known for enhancing electronic properties and biological activity .

-

Methoxy group (-OCH3): Modifies lipophilicity and electronic distribution, potentially influencing binding interactions.

-

Acetamide side chain: Contributes to hydrogen-bonding capacity and solubility .

Table 1: Molecular Characteristics of N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide

Synthesis and Reaction Pathways

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide likely follows a multi-step acylation strategy analogous to related thiophene-acetamide derivatives . A proposed route involves:

Synthesis of 2-Methoxy-2-(thiophen-3-yl)ethylamine

-

Thiophene functionalization: Thiophene-3-carbaldehyde undergoes nucleophilic addition with methoxyamine to form a Schiff base, followed by reduction to yield the primary amine .

-

Ethyl chain introduction: The amine is alkylated using bromoethylmethoxy ether under basic conditions .

Acylation Reaction

The final step involves reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative :

Reaction conditions: Room temperature, tetrahydrofuran (THF) solvent, 12–24 hours .

Table 2: Key Reaction Parameters for Acylation

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | THF | High solubility of intermediates |

| Temperature | 25°C | Minimizes side reactions |

| Base | Triethylamine | Scavenges HCl, drives reaction |

Spectroscopic Characterization

Experimental data for the target compound are sparse, but analogous structures provide a framework for expected spectroscopic signatures :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

Computational and Theoretical Insights

Density functional theory (DFT) studies on similar compounds predict the following for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide :

Electronic Properties

-

HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity) .

-

Electrophilicity index (ω): ~1.8 eV, suggesting potential charge-transfer interactions .

Biological Activity and Applications

While direct bioactivity data are unavailable, structurally related compounds exhibit:

Antimicrobial Properties

Thiophene-acetamide analogs demonstrate moderate activity against Candida species (MIC: 32–64 µg/mL) . The methoxy group may enhance membrane penetration .

Table 3: Inferred Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume